3-Methyl-5-(S)-isopropyl hydantoin
Overview
Description
3-Methyl-5-(S)-isopropyl hydantoin is a derivative of hydantoin, a heterocyclic organic compound with the molecular formula C6H10N2O2 Hydantoins are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(S)-isopropyl hydantoin typically involves the reaction of isopropylamine with methyl isocyanate, followed by cyclization with glyoxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at temperatures ranging from 50°C to 100°C to ensure complete cyclization and formation of the hydantoin ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(S)-isopropyl hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, temperatures around 25°C to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like ether or tetrahydrofuran, temperatures around 0°C to 25°C.
Substitution: Alkyl halides, acyl chlorides; conditions: presence of a base like triethylamine, temperatures around 25°C to 50°C.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydantoin derivatives.
Substitution: Formation of N-substituted hydantoins with various functional groups.
Scientific Research Applications
3-Methyl-5-(S)-isopropyl hydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and resins due to its ability to form stable, high-molecular-weight compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(S)-isopropyl hydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anticonvulsant activity, by modulating the activity of neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar in structure but with different pharmacokinetic properties.
Mephenytoin: Known for its use in the treatment of epilepsy but with a different side effect profile.
Comparison: 3-Methyl-5-(S)-isopropyl hydantoin is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to phenytoin and ethotoin, it may offer different pharmacokinetic properties and potentially fewer side effects. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVKYNWQBSNIR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652647 | |
Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71921-91-0 | |
Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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